molecular formula C24H32N2O4S2 B2891171 3-methyl-1-({4'-[(3-methylpiperidin-1-yl)sulfonyl]-[1,1'-biphenyl]-4-yl}sulfonyl)piperidine CAS No. 496014-88-1

3-methyl-1-({4'-[(3-methylpiperidin-1-yl)sulfonyl]-[1,1'-biphenyl]-4-yl}sulfonyl)piperidine

Cat. No.: B2891171
CAS No.: 496014-88-1
M. Wt: 476.65
InChI Key: QQKPYUSBWULSHD-UHFFFAOYSA-N
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Description

3-methyl-1-({4'-[(3-methylpiperidin-1-yl)sulfonyl]-[1,1'-biphenyl]-4-yl}sulfonyl)piperidine is a complex organic compound with the molecular formula C24H32N2O4S2 and a molecular weight of 476.65. This compound features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom. The presence of sulfonyl groups and methylpiperidine moieties makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-({4'-[(3-methylpiperidin-1-yl)sulfonyl]-[1,1'-biphenyl]-4-yl}sulfonyl)piperidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-fluorobenzene with 1-methyl-4-(N,N-dimethylamino)piperidine under suitable conditions to form the desired intermediate . This intermediate is then subjected to further reactions, including sulfonylation and methylation, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-({4'-[(3-methylpiperidin-1-yl)sulfonyl]-[1,1'-biphenyl]-4-yl}sulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

3-methyl-1-({4'-[(3-methylpiperidin-1-yl)sulfonyl]-[1,1'-biphenyl]-4-yl}sulfonyl)piperidine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-1-({4'-[(3-methylpiperidin-1-yl)sulfonyl]-[1,1'-biphenyl]-4-yl}sulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A piperidine derivative known for its neurotoxic effects.

    4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine: Another piperidine derivative with potential biological activities.

Uniqueness

3-methyl-1-({4'-[(3-methylpiperidin-1-yl)sulfonyl]-[1,1'-biphenyl]-4-yl}sulfonyl)piperidine is unique due to its specific structural features, such as the presence of sulfonyl groups and the methylpiperidine moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-methyl-1-[4-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]phenyl]sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O4S2/c1-19-5-3-15-25(17-19)31(27,28)23-11-7-21(8-12-23)22-9-13-24(14-10-22)32(29,30)26-16-4-6-20(2)18-26/h7-14,19-20H,3-6,15-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKPYUSBWULSHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)N4CCCC(C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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